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To objectively position GSK864's performance, the table below compares it with other well-characterized

mIDH1 inhibitors across multiple parameters.

Inhibitor
Name

Reported IC₅₀ (vs.
mIDH1)

Key Differentiating Features
Clinical/Probe
Status

GSK864 ~9-17 nM (R132C/H/G)

[1] [2]

• Allosteric inhibitor; • Moderate

selectivity over wtIDH1; • Also inhibits
mIDH2 (IC₅₀ 183 nM) [3].

Chemical probe

[4] [5]

Ivosidenib
(AG-120)

~40-50 nM (R132H/C)
[3]

• FDA-approved for AML; • High
selectivity for mIDH1 over wtIDH1 (85-

106 fold) [3].

Clinical drug [6]
[3]

AGI-5198 Similar range to

Ivosidenib [3]

• Early pioneer inhibitor; • Competitive

with α-KG (IC₅₀ shifts >10-fold with high
α-KG) [3].

Preclinical probe

[3]

ML309 Less potent than
Ivosidenib & Novartis

530 [3]

• Competitive with α-KG (IC₅₀ shifts
>10-fold with high α-KG) [3].

Preclinical probe
[3]

A 2023 study provided a key insight into GSK864's mechanism: its selective inhibition of the mutant

IDH1 enzyme over the wild-type is not due to a higher binding affinity, but rather because the mutant
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enzyme's mechanism is more susceptible to allosteric disruption [6]. This means GSK864 can bind equally

to both forms but only effectively halts the mutant's abnormal function.

Experimental Protocols for Validation

For researchers aiming to validate GSK864 activity, key methodologies from the literature include:

Biochemical Inhibition (IC₅₀): The standard assay measures the reduction of NADP⁺ to NADPH by
the mutant IDH1 enzyme. Inhibition is tracked by monitoring the decrease in NADPH fluorescence or

absorbance at 340 nm. Assays are typically run in buffers containing Tris-HCl (pH 8.0), MgCl₂, and
NADP⁺, with 2-oxoglutarate (2-OG) as the substrate for the mutant enzyme [6] [3].

Cellular Target Engagement (CETSA): This method confirms the compound engages with the target
in a complex cellular environment. Cells harboring the IDH1 mutation are treated with GSK864,

heated to different temperatures, and then lysed. The stabilization of the IDH1 protein in the soluble
fraction (measured by Western blot) upon inhibitor binding indicates direct target engagement [3].

Functional Cellular Activity (2-HG Measurement): The definitive functional readout. HT1080
fibrosarcoma cells (which harbor the IDH1 R132C mutation) are treated with GSK864 for 24 hours.

Intracellular 2-HG levels are then quantified using Liquid Chromatography-Mass Spectrometry/Mass
Spectrometry (LC-MS/MS) [1] [7] [8].

In Vivo Formulation & Dosing: For animal studies, GSK864 can be administered via intraperitoneal
(IP) injection. One published formulation uses 213 mg/kg of GSK864 in a vehicle of Propylene

Glycol:DMSO:PEG400:Water (16.7:5:40:38.3) [7] [8]. Another formulation for oral administration
suggests a suspension in 0.5% Methylcellulose [3].

Key Considerations for Researchers

Use the Negative Control: An inactive analog, GSK990, is available and should be used in

experiments to confirm that observed effects are due to specific IDH1 inhibition and not off-target
activity [4] [7].

Selectivity Profile: While GSK864 is selective for mutant IDH1 over many other protein classes, be
aware of its potential cross-reactivity with mutant IDH2 and its relatively modest selectivity over wild-

type IDH1 compared to clinical inhibitors like Ivosidenib [5] [3].
Mechanistic Insight: GSK864 binds to an allosteric site at the enzyme's dimer interface, locking it in

an inactive, open conformation. This prevents the conformational change needed for catalysis,
explaining its non-competitive mechanism with the substrate 2-OG [6] [7]. The following diagram

illustrates this mechanism and a typical workflow for its experimental validation:
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Mechanism of Allosteric Inhibition Experimental Validation Workflow
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mutant-idh1-r132c-r132h-r132g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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